

# Technical Guide: 4-(Dimethoxymethyl)benzaldehyde

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## Compound of Interest

Compound Name:	4-(Dimethoxymethyl)benzaldehyde
CAS No.:	103781-93-7
Cat. No.:	B1610826

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CAS Number: 103781-93-7 Synonyms: Terephthalaldehyde mono-dimethyl acetal; 4-(Dimethoxymethyl)benzenecarbaldehyde[1]

## Executive Summary

**4-(Dimethoxymethyl)benzaldehyde** (CAS 103781-93-7) is a critical bifunctional building block in organic synthesis, material science, and medicinal chemistry.[1] It serves as a "masked" dialdehyde, possessing one reactive formyl group and one protected acetal group. This orthogonality allows for stepwise, regioselective functionalization of the benzene ring, making it indispensable for synthesizing asymmetric linkers for Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and complex pharmaceutical intermediates.

This guide provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, reactivity profiles, and handling requirements.

## Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Property	Data
CAS Number	103781-93-7
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	180.20 g/mol
Structure	p-Substituted benzene with -CHO and -CH(OCH <sub>3</sub> ) <sub>2</sub>
Appearance	Colorless to pale yellow liquid
Boiling Point	~115–120 °C (at reduced pressure, est.) <sup>[1]</sup>
Density	~1.1 g/mL
Solubility	Soluble in MeOH, EtOH, DCM, THF, EtOAc; Insoluble in water
Stability	Stable under basic/neutral conditions; Hydrolyzes in acid

## Spectral Characteristics (<sup>1</sup>H NMR in CDCl<sub>3</sub>)

- Aldehyde (-CHO): Singlet, δ ~10.0 ppm (1H)<sup>[1]</sup><sup>[2]</sup>
- Aromatic Protons: Two doublets (AA'BB' system), δ ~7.9 ppm (ortho to CHO) and δ ~7.6 ppm (ortho to acetal) (4H)
- Acetal Methine (-CH<): Singlet, δ ~5.4 ppm (1H)<sup>[1]</sup>
- Methoxy Groups (-OCH<sub>3</sub>): Singlet, δ ~3.3 ppm (6H)<sup>[1]</sup>

## Synthesis & Production

The synthesis of **4-(Dimethoxymethyl)benzaldehyde** requires the selective mono-protection of terephthalaldehyde. Achieving high selectivity for the mono-acetal over the bis-acetal is the primary challenge.

## Core Synthesis Protocol: Acid-Catalyzed Mono-Acetalization

Reaction Principle: Terephthalaldehyde is treated with methanol and a dehydrating agent (trimethyl orthoformate) in the presence of a mild acid catalyst.[1] Stoichiometry is strictly controlled to prevent double protection.

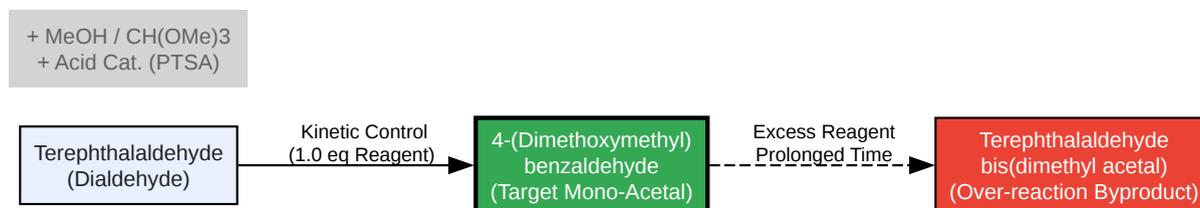
Reagents:

- Terephthalaldehyde (1.0 eq)
- Trimethyl orthoformate (1.1 eq)
- Methanol (Solvent)[3]
- Catalyst: Ammonium nitrate ( $\text{NH}_4\text{NO}_3$ ) or p-Toluenesulfonic acid (PTSA) (0.05 eq)[1]

Workflow:

- Dissolution: Dissolve terephthalaldehyde in anhydrous methanol under Nitrogen atmosphere.
- Addition: Add the acid catalyst followed by the dropwise addition of trimethyl orthoformate at room temperature.
- Monitoring: Stir for 6–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The mono-acetal appears as a distinct spot between the starting material (most polar) and the bis-acetal (least polar).
- Quenching: Quench with saturated aqueous  $\text{NaHCO}_3$  to neutralize the acid.
- Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over  $\text{Na}_2\text{SO}_4$ .
- Purification: Fractional distillation or Flash Column Chromatography ( $\text{SiO}_2$ ) is required to separate the mono-acetal from unreacted starting material and bis-acetal byproducts.[1]

## Synthesis Pathway Diagram[2]



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Caption: Selective mono-acetalization pathway. Control of stoichiometry prevents formation of the bis-acetal byproduct.

## Reactivity Profile & Applications

The utility of CAS 103781-93-7 lies in its orthogonality.[1] The aldehyde group reacts with nucleophiles (amines, hydrides, organometallics), while the acetal group remains inert, protecting the second formyl functionality for a later stage.

## Orthogonal Functionalization Strategy

- Step 1: Aldehyde Functionalization: The free aldehyde undergoes reductive amination, oxidation to carboxylic acid, or Wittig olefination. The acetal remains stable if the pH is kept > 4.
- Step 2: Deprotection: Treatment with dilute aqueous acid (HCl or AcOH) unmask the second aldehyde.
- Step 3: Second Functionalization: The newly revealed aldehyde is reacted with a different reagent, creating an asymmetric linker.

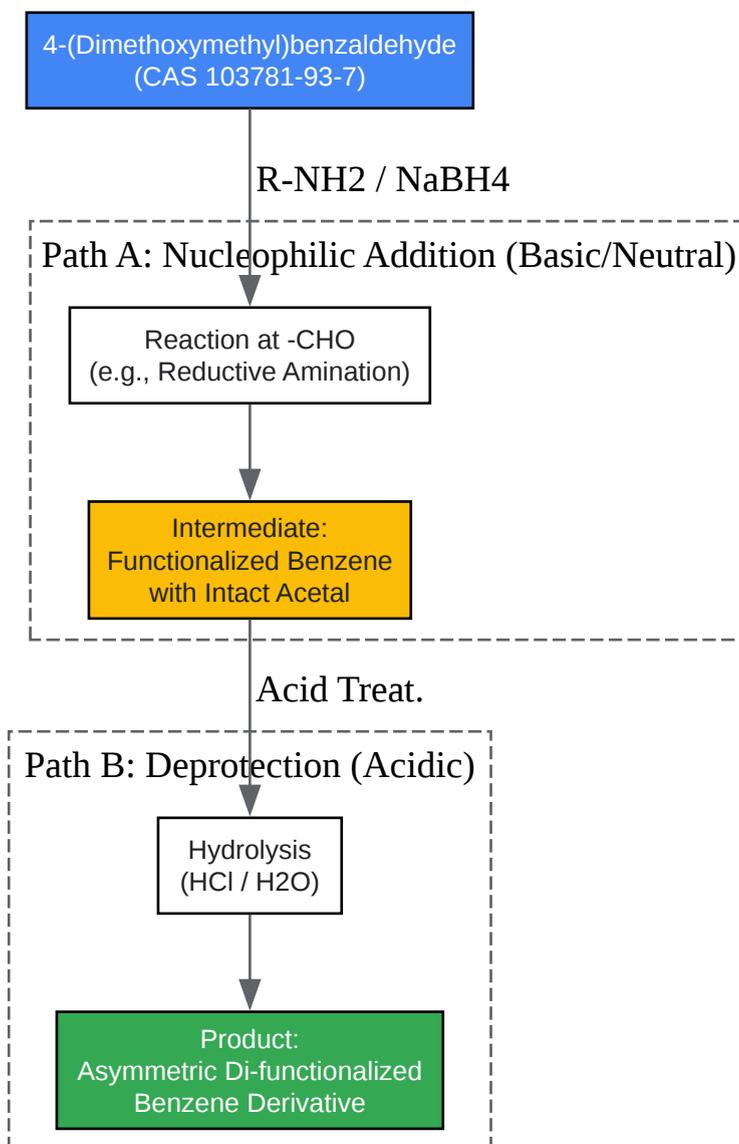
## Application in MOF/COF Synthesis

In the construction of porous frameworks, this compound allows for the "stepwise" growth of linkers. It is particularly useful for introducing asymmetry into the pore environment, which is vital for selective gas separation or catalysis within the framework.

## Pharmaceutical Linker Synthesis

Used to link a cytotoxic payload to a targeting moiety.[1] The aldehyde reacts with a hydrazine or amine on the drug, and the acetal is later deprotected to conjugate with a solubilizing group or antibody.

### Reactivity Workflow Diagram



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Caption: Orthogonal workflow demonstrating the stability of the acetal during aldehyde functionalization, followed by acid hydrolysis.

## Handling & Safety (MSDS Highlights)

This compound is an organic intermediate and should be treated with standard laboratory safety protocols.

- Hazards:
  - H302: Harmful if swallowed.[1]
  - H315/H319: Causes skin and serious eye irritation.[1]
  - H335: May cause respiratory irritation.[1]
- Storage:
  - Atmosphere: Store under inert gas (Nitrogen or Argon).[1] The free aldehyde is susceptible to air oxidation to the carboxylic acid.
  - Temperature: Refrigerator (2–8 °C) recommended for long-term stability.[1]
  - Moisture: Keep strictly dry.[1] Moisture will slowly hydrolyze the acetal back to the dialdehyde.
- Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]

## References

- PubChem.**4-(Dimethoxymethyl)benzaldehyde** Compound Summary. National Library of Medicine.[1] [[Link](#)]
- Organic Syntheses.General Procedures for Acetalization (Analogous Protocols). [[Link](#)]

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## Sources

- 1. 4-(Dimethoxymethyl)benzaldehyde | C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> | CID 15626275 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [rsc.org](#) [[rsc.org](#)]
- 3. [rsc.org](#) [[rsc.org](#)]
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